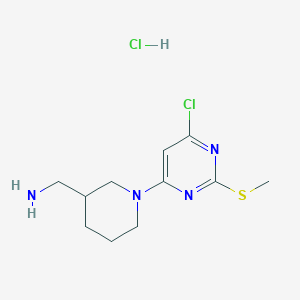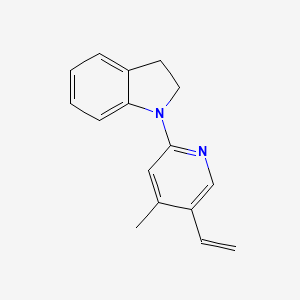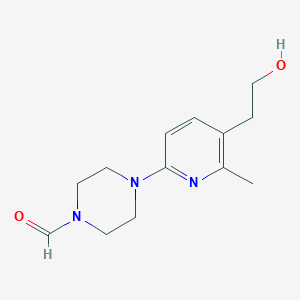
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one is a chemical compound known for its unique structure and reactivity It is a derivative of benzofuran, characterized by the presence of a chloro and hydroxy group on the benzofuran ring, along with a methylpropanone side chain
Preparation Methods
The synthesis of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are carried out to introduce the chloro and hydroxy groups at the desired positions on the benzofuran ring.
Attachment of the Methylpropanone Side Chain: The final step involves the addition of the methylpropanone side chain through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxybenzofuran derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:
1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone: Similar structure but with an ethanone side chain instead of methylpropanone.
1-(4-Chloro-5-hydroxybenzofuran-3-yl)propan-1-one: Similar structure but with a propanone side chain.
Properties
Molecular Formula |
C12H11ClO3 |
|---|---|
Molecular Weight |
238.66 g/mol |
IUPAC Name |
1-(4-chloro-5-hydroxy-1-benzofuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H11ClO3/c1-6(2)12(15)7-5-16-9-4-3-8(14)11(13)10(7)9/h3-6,14H,1-2H3 |
InChI Key |
XIDBVGUPBKLVFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=COC2=C1C(=C(C=C2)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


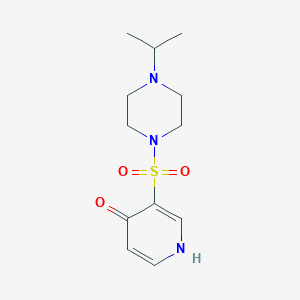

![3-Mercapto-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B11805384.png)
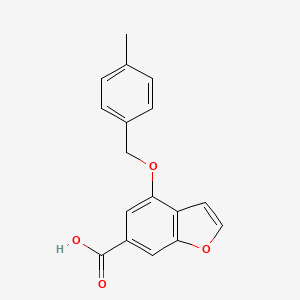
![N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11805389.png)

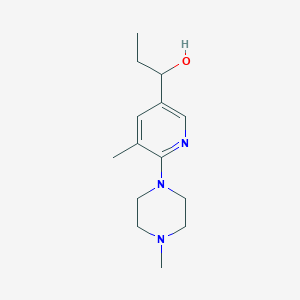
![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)


